molecular formula C17H19BrClN3O2 B2657808 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049415-76-0

5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2657808
CAS No.: 1049415-76-0
M. Wt: 412.71
InChI Key: MSANRMCXHQTEJQ-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide” is a chemical compound with the molecular formula C17H19BrClN3O2 . It is a part of a series of compounds that have been synthesized and tested for their binding at cloned human dopamine D4 and D2 receptor subtypes .

Scientific Research Applications

Synthesis and Anti-Bacterial Activities

Research by Siddiqa et al. (2022) details the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogs, including a method involving Suzuki-Miyaura Cross-Coupling. These compounds have been tested for their in vitro anti-bacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. One compound showed significant activity, particularly against NDM-positive A. baumannii, which was validated through docking studies and molecular dynamics simulations (Siddiqa et al., 2022).

Urotensin-II Receptor Antagonists

Another study by Lim et al. (2019) involved the synthesis and systematic SAR investigation of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists. A 3,4-difluorophenyl analog was identified as a highly potent antagonist, demonstrating high metabolic stability, low cytotoxicity, and an acceptable pharmacokinetic profile (Lim et al., 2019).

Analytical and Spectral Study of Organic Ligands

Patel (2020) conducted a study focusing on the synthesis, characterization, and antimicrobial activities of furan ring-containing organic ligands and their transition metal complexes. This research aimed at exploring their chelating properties and evaluating their efficacy against human pathogenic bacteria, revealing varying degrees of inhibitory activity (Patel, 2020).

Enhancement of Catalytic Activity in Coupling Reactions

Research by Bhunia et al. (2017) showcased the use of N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds in enhancing the catalytic activity for the Cu-catalyzed N-arylation of anilines and secondary amines. This method facilitated coupling across a broad range of (hetero)aryl bromides and amines, demonstrating the utility of these compounds in the synthesis of pharmaceutically relevant building blocks (Bhunia et al., 2017).

PET Imaging of Colony-Stimulating Factor 1 Receptor

Lee et al. (2022) developed a radioligand for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), indicating its potential for neuroinflammation imaging in diseases such as Alzheimer's. This study signifies the compound's utility in noninvasively monitoring neuroinflammatory processes, showcasing its relevance in biomedical research (Lee et al., 2022).

Properties

IUPAC Name

5-bromo-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANRMCXHQTEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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